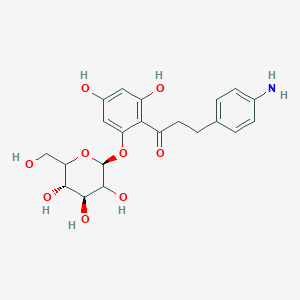

4-Aminophlorizin

説明

4-Aminophlorizin is a chemical compound with the molecular formula C21H25NO9. It is a derivative of phlorizin, a naturally occurring glucoside found in apple trees and other plants. This compound is of interest due to its potential biological activities and applications in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophlorizin typically involves the modification of phlorizin. One common method includes the nitration of phlorizin followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 4-Aminophlorizin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form different amino derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted phlorizin derivatives, which can have different biological activities and properties.

科学的研究の応用

Chemical Properties and Structure

4-Aminophlorizin has the molecular formula and is characterized by its unique structure that allows it to interact with various biological targets. Its chemical structure is critical in determining its function and efficacy in different applications.

Chemistry

- Building Block for Synthesis : this compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its structural properties enable chemists to modify and utilize it in developing new compounds with desired functionalities.

Biology

- Cellular Processes : Research indicates that this compound may influence cellular processes by interacting with specific enzymes and transporters. It has been shown to inhibit sodium-glucose transporters (SGLTs), which are crucial in glucose absorption mechanisms. This inhibition can have significant implications for metabolic studies and understanding glucose homeostasis in cells.

- Transporter Interactions : The compound's ability to affect transporter ectodomains has been studied, revealing its role in drug recognition and binding. Kinetic studies demonstrate that this compound interacts with SGLT1 and SGLT2 transporters, potentially influencing glucose uptake in various cell types .

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for conditions such as diabetes and cancer. Its mechanism of action involves inhibiting glucose absorption, which can help manage blood sugar levels in diabetic patients.

- Cancer Research : Studies suggest that this compound may have applications in cancer treatment by targeting glucose metabolism in cancer cells. Some cancer types rely heavily on glucose uptake for growth, making this compound a candidate for further investigation as an adjunct therapy .

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials and as a precursor for various industrial chemicals. Its unique properties make it valuable for creating specialized products across different sectors.

Case Studies

作用機序

The mechanism of action of 4-Aminophlorizin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. For example, it can inhibit sodium-glucose transporters, leading to reduced glucose absorption in the intestines. This mechanism is particularly relevant in the context of diabetes treatment.

類似化合物との比較

Phlorizin: The parent compound, known for its glucose-lowering effects.

4-Aminopyridine: Another amino derivative with different biological activities.

4-Aminoantipyrine: Used in analytical chemistry for phenol detection.

Uniqueness: 4-Aminophlorizin is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of glucose-lowering and potential anticancer properties sets it apart from other similar compounds.

生物活性

4-Aminophlorizin, a derivative of phlorizin, has garnered attention in the scientific community for its diverse biological activities. This article consolidates findings from various studies to present an authoritative overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a modified form of phlorizin, a natural glucoside predominantly found in the bark of apple trees and other plants. Phlorizin itself has been extensively studied for its pharmacological properties, including antidiabetic, antioxidant, and antimicrobial effects. The modification in this compound may enhance or alter these properties, making it a subject of interest for further research.

1. Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. It functions primarily by inhibiting sodium-glucose transporters (SGLTs), which play a critical role in glucose reabsorption in the kidneys and intestines.

- Mechanism : By blocking SGLTs, this compound reduces blood glucose levels. This action mimics the effects of other SGLT inhibitors like canagliflozin and dapagliflozin, which are used clinically to manage type 2 diabetes.

- Case Study : A study involving diabetic rats demonstrated that treatment with this compound resulted in a significant reduction in fasting blood glucose levels compared to untreated controls. The reduction was attributed to enhanced urinary glucose excretion and decreased intestinal glucose absorption .

2. Antioxidant Activity

This compound also exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress associated with various diseases.

- Mechanism : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to decreased levels of reactive oxygen species (ROS). This modulation helps protect cells from oxidative damage .

- Research Findings : In vitro studies showed that this compound significantly reduced malondialdehyde (MDA) levels—a marker of oxidative stress—indicating its effectiveness in promoting cellular health .

3. Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens.

- Mechanism : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism was noted in studies assessing its efficacy against both Gram-positive and Gram-negative bacteria .

- Efficacy : In laboratory settings, this compound demonstrated inhibitory effects on common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

Comparative Table of Biological Activities

特性

IUPAC Name |

3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO9/c22-11-4-1-10(2-5-11)3-6-13(25)17-14(26)7-12(24)8-15(17)30-21-20(29)19(28)18(27)16(9-23)31-21/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9,22H2/t16?,18-,19+,20?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUNSRHGQVWZJN-NFRVFMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675603 | |

| Record name | 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82628-89-5 | |

| Record name | 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。